molecular formula C10H9IN2O2 B13155066 Ethyl 6-iodopyrazolo[1,5-a]pyridine-3-carboxylate

Ethyl 6-iodopyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13155066
M. Wt: 316.09 g/mol
InChI Key: UYNAUIMTCXCFSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-iodopyrazolo[1,5-a]pyridine-3-carboxylate (CAS 55899-32-6) is a high-purity chemical reagent with a molecular weight of 316.10 g/mol and the molecular formula C 10 H 9 IN 2 O 2 . This compound belongs to the pyrazolo[1,5-a]pyridine family, a privileged scaffold in medicinal chemistry known for its versatility in drug discovery . The iodine substituent at the 6-position makes this ester a versatile and valuable synthetic intermediate for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig animations, allowing researchers to introduce a variety of carbon-based or nitrogen-based substituents to create diverse compound libraries . Its primary research value lies in its role as a key precursor in the synthesis of novel pyrazolo[1,5-a]pyridine derivatives that are investigated as potential therapeutic agents . Patent literature indicates that such substituted pyrazolo[1,5-a]pyridine derivatives are designed and screened as kinase inhibitors, with potential applications in the study of various cancers, including gastric, breast, and renal cancers . The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid or further manipulated to generate amides and other derivatives, expanding its utility in structure-activity relationship (SAR) studies. This product is intended for research purposes only in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all relevant laboratory safety protocols.

Properties

Molecular Formula

C10H9IN2O2

Molecular Weight

316.09 g/mol

IUPAC Name

ethyl 6-iodopyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H9IN2O2/c1-2-15-10(14)8-5-12-13-6-7(11)3-4-9(8)13/h3-6H,2H2,1H3

InChI Key

UYNAUIMTCXCFSA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC(=CN2N=C1)I

Origin of Product

United States

Preparation Methods

Cyclization and Halogenation Strategy

a. Cyclization of Aminopyrazoles with β-Dicarbonyl Compounds

A prevalent approach involves cyclocondensation reactions between amino pyrazoles and cyclic β-dicarbonyl compounds such as ethyl acetoacetate or 1,3-cyclopentanedione under mild conditions. This process typically employs ethanol as a solvent with acetic acid as a catalyst, operating at elevated temperatures (~130°C) under an oxygen atmosphere for approximately 18 hours. The reaction results in the formation of pyrazolo[1,5-a]pyridine derivatives, which can be further functionalized (see Table 1 for yields and conditions).

b. Oxidative Halogenation Using Sodium Iodide and Potassium Persulfate

A key step for introducing iodine at the 6-position involves oxidative halogenation. This process utilizes sodium iodide (NaI) and potassium persulfate (K₂S₂O₈) in aqueous media, typically at 80°C under air. The reaction proceeds via a cyclization followed by oxidation to afford the 6-iodo derivative. This method is noted for its simplicity, high efficiency, and compatibility with various functional groups.

Three-Component Reactions (Multicomponent Synthesis)

a. One-Pot Multicomponent Reactions

Recent advances have demonstrated the utility of one-pot multicomponent reactions involving amino pyrazoles, aldehydes, and β-dicarbonyl compounds. These reactions are catalyzed by mild oxidants such as potassium persulfate and are performed in aqueous media at moderate temperatures (~80°C). The process efficiently yields 6-iodo-pyrazolo[1,5-a]pyridine-3-carboxylates with high yields (up to 94%).

b. Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates these reactions, reducing reaction times from hours to minutes. Under microwave conditions, the cyclization and halogenation steps proceed with enhanced yields and cleaner reaction profiles, aligning with green chemistry principles.

Specific Synthetic Protocols

Method Reagents Conditions Yield Remarks
Cyclization + Oxidative Halogenation Amino pyrazoles, β-dicarbonyls, NaI, K₂S₂O₈ Ethanol, 130°C, 18h Up to 94% Efficient, versatile, high functional group tolerance
Multicomponent Reaction Amino pyrazoles, aldehydes, β-dicarbonyls, NaI, K₂S₂O₈ Aqueous, 80°C, 4-6h 80-90% Green, scalable, microwave-assisted
Microwave-Assisted Synthesis Same as above Microwave irradiation, minutes Higher yields, cleaner Environmentally friendly, rapid

Mechanistic Insights

The synthesis generally involves initial formation of a pyrazolo[1,5-a]pyridine core via cyclocondensation, followed by oxidative halogenation at the 6-position. The oxidation step is facilitated by persulfate salts, which generate reactive radicals that enable selective halogenation. The process's efficiency depends on reagent ratios, temperature, and atmosphere (air or oxygen), with optimized conditions yielding the highest purity and yield.

Data Summary and Trends

Parameter Observation Reference
Optimal temperature 80–130°C
Halogenation reagent Sodium iodide (NaI)
Oxidant Potassium persulfate (K₂S₂O₈)
Reaction atmosphere Air or oxygen
Reaction time 4–18 hours

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-iodopyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids.

    Buchwald-Hartwig Amination: Involves palladium catalysts and amines.

Major Products

The major products formed from these reactions depend on the substituents introduced. For example, Suzuki-Miyaura coupling can yield aryl-substituted derivatives, while Buchwald-Hartwig amination can produce amine-substituted derivatives .

Mechanism of Action

The mechanism of action of ethyl 6-iodopyrazolo[1,5-a]pyridine-3-carboxylate is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs differ in substituent type (halogen, methyl, methoxy, cyano) and position (4, 5, 6, 7). Examples include:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key References
Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate Br (6) C₁₀H₉BrN₂O₂ 285.10
Ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate CN (6) C₁₁H₉N₃O₂ 215.21
Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate CH₃ (5) C₁₁H₁₂N₂O₂ 204.23
Ethyl 6-fluoro-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate F (6), OCH₃ (4) C₁₀H₈FNO₃ 209.18
Ethyl 6-bromo-7-methylpyrazolo[1,5-a]pyridine-3-carboxylate Br (6), CH₃ (7) C₁₁H₁₁BrN₂O₂ 283.12

Key Observations :

  • Halogen Substituents: Bromo and iodo derivatives are heavier (Br: ~285 g/mol; I: ~332 g/mol) compared to fluoro or cyano analogs. Iodo’s larger atomic radius may influence steric interactions in biological targets .
  • Electron-Withdrawing Groups: Cyano (CN) and ester groups enhance electrophilicity, facilitating nucleophilic substitution, whereas methoxy (OCH₃) groups donate electrons, altering reactivity .

Physicochemical Properties

  • Solubility : Ester groups generally improve solubility in organic solvents (e.g., ethyl acetate, DMSO). Halogenated derivatives (Br, I) may exhibit lower aqueous solubility due to increased hydrophobicity .
  • Stability : Iodo compounds are prone to light-induced degradation, necessitating dark storage, whereas bromo and methyl analogs are more stable .

Reactivity in Further Functionalization

  • Cross-Coupling : Bromo and iodo derivatives are superior to chloro or fluoro analogs in Suzuki reactions due to better leaving-group ability. Iodo’s reactivity often surpasses bromo in Pd-catalyzed couplings .
  • Nucleophilic Substitution : Electron-withdrawing groups (e.g., CN) at position 6 enhance susceptibility to nucleophilic attack at position 3 .

Biological Activity

Ethyl 6-iodopyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities. The compound's structure features a pyrazole ring fused with a pyridine moiety, which is known to contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

This compound can be characterized by the following chemical structure:

  • Chemical Formula : C_10H_8N_2O_2I
  • Molecular Weight : 304.08 g/mol

The presence of the iodine atom in the structure is significant as halogenated compounds often exhibit enhanced biological activity due to increased lipophilicity and altered electronic properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that compounds with similar structures often act as inhibitors of specific kinases or enzymes involved in disease pathways.

Potential Targets

  • Kinases : Many pyrazole derivatives are known to inhibit kinases that play crucial roles in cell signaling pathways.
  • Receptors : The compound may also interact with G-protein coupled receptors (GPCRs), influencing various physiological responses.

Biological Activity

Several studies have highlighted the biological activities associated with this compound:

  • Anticancer Activity :
    • Research has shown that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated inhibition of proliferation in breast and lung cancer cells.
    • A study indicated that such compounds can induce apoptosis through the activation of caspase pathways .
  • Antiviral Properties :
    • Preliminary findings suggest potential antiviral activity against viruses like Dengue and Zika by inhibiting host cell kinases essential for viral replication .
  • Neuroprotective Effects :
    • Certain derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases, potentially through modulation of inflammatory pathways .

Case Studies and Research Findings

A collection of relevant studies provides insights into the biological activities of this compound:

StudyFocusFindings
Bekerman et al. (2017)Antiviral ActivityIdentified pyrazole derivatives as selective inhibitors against DENV and Zika virus through kinase inhibition .
Pu et al. (2018)Anticancer ActivityReported cytotoxic effects on multiple cancer cell lines, suggesting a mechanism involving apoptosis .
Xiao et al. (2018)NeuroprotectionDemonstrated protective effects against oxidative stress in neuronal cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.